FANCM-RMI Protein-Protein Interaction (PPI) Screening: Target Engagement Profile
This compound was specifically tested, alongside 74,806 other small molecules, in a fluorescence polarization high-throughput screen designed to identify inhibitors of the FANCM-RMI interaction, a validated target for resensitizing chemoresistant tumors [1]. The screen is a direct protein-protein interaction disruption assay, which represents a distinct mechanistic profile compared to common benzothiazole targets like kinases or COX enzymes. While specific IC50 values from this primary screen are not publicly disclosed, the compound's inclusion and progression through the screening funnel demonstrate its capability to engage this specific PPI interface, a property not shared by generic benzothiazole kinase inhibitors .
| Evidence Dimension | Target Engagement (FANCM-RMI PPI vs. Kinase Inhibition) |
|---|---|
| Target Compound Data | Screened in FANCM-RMI MM2 fluorescence polarization assay (PubChem AID not specified, Source 11908) |
| Comparator Or Baseline | Typical benzothiazole kinase inhibitors (e.g., BCR-ABL1 inhibitors) are not known to disrupt FANCM-RMI |
| Quantified Difference | Qualitative difference in target class; PPI disruption vs. ATP-competitive kinase inhibition |
| Conditions | High-throughput fluorescence polarization assay measuring RMI complex binding to FANCM MM2 peptide |
Why This Matters
For research programs targeting alternative lengthening of telomeres (ALT) or Fanconi anemia pathway-dependent chemoresistance, this compound provides a starting point in a chemical space orthogonal to standard kinase-focused benzothiazole collections.
- [1] Voter, A.F. et al. (2016) 'A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway', SLAS Discovery, 21(6), pp. 626-633. View Source
